22-Dehydroclerosterolglucosid

Übersicht

Beschreibung

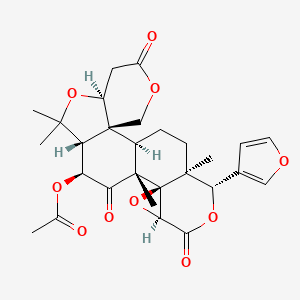

This compound is part of a class of chemicals that showcases intricate molecular architecture and diverse chemical reactivity due to its complex array of functional groups and stereochemistry. The molecule's structure indicates potential for unique interactions and transformations, which can be explored through detailed synthesis analysis, molecular structure analysis, chemical reactions, and properties evaluation.

Synthesis Analysis

The synthesis of complex molecules like this often involves multi-step reactions, leveraging techniques such as organometallic coupling, cycloaddition, and selective functionalization. Key strategies could include the use of chiral catalysts for asymmetric synthesis, ensuring the precise stereochemical outcome essential for the compound's defined configuration (Sagara, Kobayashi, & Ueno, 1972).

Molecular Structure Analysis

The molecular structure of this compound is characterized by its stereochemistry and the arrangement of its rings and substituents. Techniques such as X-ray crystallography and NMR spectroscopy are pivotal for elucidating the conformation and relative configuration of complex molecules. The presence of multiple stereocenters requires detailed analysis to understand the molecule's three-dimensional shape and its implications on reactivity and interactions (Zhou, Huang, Zhang, Wang, & Huang, 2015).

Chemical Reactions and Properties

The compound's functional groups suggest a variety of chemical reactions it can undergo. These may include nucleophilic addition to carbonyl groups, electrophilic addition to double bonds, and reactions involving the hydroxyl and ether groups. The compound's reactivity is also influenced by its steric environment and the electronic effects of its substituents. Research into its reactivity can provide insights into potential applications and transformations (Nicolaides, Awad, Papageorgiou, & Stephanidou-Stephanatou, 1994).

Physical Properties Analysis

The physical properties, including melting point, boiling point, solubility, and optical rotation, are crucial for understanding the compound's behavior in different environments and applications. These properties are influenced by the molecular structure, including its size, shape, and functional groups. Techniques such as differential scanning calorimetry (DSC) and polarimetry are useful for their determination (Miesen, Dongen, & Meijer, 2010).

Chemical Properties Analysis

The chemical properties of the compound, including acidity, basicity, reactivity towards different reagents, and stability under various conditions, are integral for its potential application in synthesis, material science, or as a bioactive molecule. Its stability under light, temperature, and in the presence of acids or bases can dictate its storage and handling requirements (Kato, Watanabe, & Awen, 1993).

Wissenschaftliche Forschungsanwendungen

Antihepatotoxische Aktivität

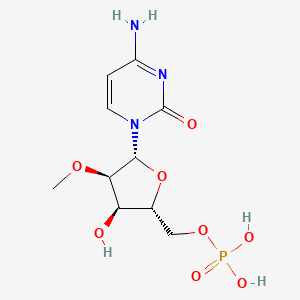

Die Verbindung wurde aus dem Ethanol-Extrakt der oberirdischen Teile von Clerodendrum phlomidis isoliert {svg_1}. Die Verbindung hat eine signifikante antihepatotoxische Aktivität gezeigt, indem sie die erhöhten Spiegel von Serumenzymen wie Serumglutamat-Oxalacetat-Transaminase (SGOT), Serumglutamat-Pyruvat-Oxalacetat-Transaminase (SGPT) und alkalischer Phosphatase (ALP) senkte, während die Gesamteiweißspiegel (TP) erhöht wurden {svg_2}. Dies wurde in einer Studie gegen CCl4-induzierte Toxizität bei Albinowistarratten beobachtet {svg_3}.

Sterolbestandteil in Ajuga Reptans

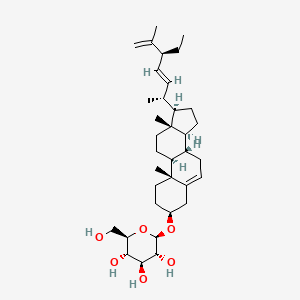

Die Verbindung ist einer der Sterolbestandteile, die von den behaarten Wurzeln von Ajuga reptans var. atropurpurea {svg_4} produziert werden.

Wirkmechanismus

Result of Action

22-Dehydroclerosterol glucoside has been reported to exhibit antihepatotoxic activity . It has shown significant antihepatotoxic activity by decreasing the elevated levels of serum enzymes such as serum glutamate oxaloacetate transaminase (SGOT), serum glutamate pyruvate oxaloacetate transaminase (SGPT), and alkaline phosphatase (ALP); while the total protein (TP) levels were increased . These results suggest that 22-Dehydroclerosterol glucoside may have potential therapeutic applications in the treatment of liver diseases.

Eigenschaften

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,3E,5S)-5-ethyl-6-methylhepta-3,6-dien-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H56O6/c1-7-22(20(2)3)9-8-21(4)26-12-13-27-25-11-10-23-18-24(14-16-34(23,5)28(25)15-17-35(26,27)6)40-33-32(39)31(38)30(37)29(19-36)41-33/h8-10,21-22,24-33,36-39H,2,7,11-19H2,1,3-6H3/b9-8+/t21-,22+,24+,25+,26-,27+,28+,29-,30-,31+,32-,33-,34+,35-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDZUARYEPYKOOJ-LQTCTXRMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H56O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

572.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,4S,9S,10R,13R,14S)-14-(Hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-6,14-diol](/img/structure/B1180775.png)

![4-Methyl-N-[(Z)-[phenyl(thiophen-2-yl)methylidene]amino]benzenesulfonamide](/img/structure/B1180777.png)